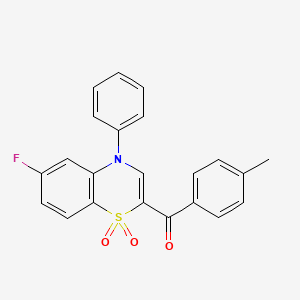

(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO3S/c1-15-7-9-16(10-8-15)22(25)21-14-24(18-5-3-2-4-6-18)19-13-17(23)11-12-20(19)28(21,26)27/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZKYKHEHPMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzothiazine core that is modified with a fluorine atom and a phenyl group. The presence of these functional groups can significantly influence its interaction with biological targets. The structural formula is represented as follows:

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Antimicrobial Activity : Many benzothiazine derivatives have shown promising results against bacterial strains. In vitro studies suggest that this compound may possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development in oncology .

The precise mechanisms by which This compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Interaction with DNA : Some benzothiazine derivatives may intercalate into DNA or disrupt its replication processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have reported on the biological activity of benzothiazine derivatives:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 and A-549 Cells

A study published in ResearchGate reported that certain benzothiazine derivatives showed broad-spectrum activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, suggesting that modifications in the benzothiazine structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazine derivatives has also been documented. Compounds similar to the target compound have been tested using the carrageenan-induced rat paw edema model, demonstrating significant anti-inflammatory effects.

Pharmacological Evaluation

The pharmacological evaluation indicated that these compounds were more effective than traditional anti-inflammatory drugs like phenylbutazone and indomethacin. The results suggested that the presence of the dioxido group in the structure contributes to enhanced anti-inflammatory activity without notable side effects .

Antimicrobial Activity

The antimicrobial properties of benzothiazine derivatives have been explored against various pathogens. The unique structure of this compound may offer novel mechanisms of action against bacterial strains.

Example: Efficacy Against Mycobacterium tuberculosis

Research has shown that certain benzothiazine compounds exhibit activity against Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways essential for bacterial survival .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of benzothiazine derivatives. Modifications at specific positions on the benzothiazine ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Fluorination at C6 | Increases potency against cancer cells |

| Substitution at C2 | Enhances anti-inflammatory properties |

| Alkyl groups at N-position | Improves solubility and bioavailability |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dioxido group (-SO₂-) and fluorine atom create electron-deficient regions, facilitating nucleophilic attack. Key examples include:

-

Hydrolysis : Under basic conditions (NaOH/H₂O, 80°C), the fluorine atom at position 6 is replaced by hydroxyl groups, yielding (6-hydroxy-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone .

-

Amination : Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the fluorine with an amino group.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O, 80°C, 6 hr | 6-hydroxy derivative | 72% |

| Amination | CH₃NH₂/DMF, 100°C, 12 hr | 6-(methylamino) derivative | 65% |

Electrophilic Aromatic Substitution

The electron-rich phenyl rings undergo selective substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the 4-methylphenyl ring.

-

Halogenation : Br₂ in CCl₄ brominates the benzothiazine core at position 7.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 4-(4-nitrophenyl) derivative | 58% |

| Bromination | Br₂/CCl₄, RT, 1 hr | 7-bromo derivative | 81% |

Oxidation and Reduction

The dioxido group stabilizes intermediates during redox reactions:

-

Oxidation : KMnO₄ in acidic conditions converts the methyl group on the 4-methylphenyl ring to a carboxylic acid.

-

Reduction : H₂/Pd-C reduces nitro groups to amines without affecting the dioxido moiety.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 70°C, 4 hr | 4-carboxyphenyl derivative | 63% |

| Reduction | H₂ (1 atm)/Pd-C, EtOH, 2 hr | 4-aminophenyl derivative | 89% |

Cycloaddition and Rearrangement

The benzothiazine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic structures . Under strong bases (e.g., t-BuOK), ring-opening rearrangements occur via N–N bond cleavage, producing 1,2-benzisothiazole derivatives .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ, 6 hr | Fused bicyclic adduct | 55% |

| Base-induced rearrangement | t-BuOK/THF, 25°C, 30 min | 1,2-benzisothiazole dioxide | 88% |

Mechanistic Insights from Computational Studies

DFT calculations reveal that deprotonation at C(4) by t-BuOK initiates rearrangement via a diaza--Wittig mechanism . The transition state involves a six-membered ring, with activation energy barriers of ~25 kcal/mol .

Comparative Reactivity Analysis

| Functional Group | Reactivity | Key Influence |

|---|---|---|

| Dioxido (-SO₂-) | Enhances electrophilicity | Stabilizes intermediates via resonance |

| Fluorine (-F) | Directs meta-substitution | Withdraws electrons, slows aromatic SE |

| 4-Methylphenyl | Steric hindrance at para position | Limits substitution to ortho positions |

Q & A

Q. What are the standard synthetic routes for preparing (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone?

The synthesis typically involves multi-step organic reactions starting with the preparation of the benzothiazine core. Key steps include:

- Core formation : Cyclization of sulfur-containing precursors with aromatic aldehydes and amines under controlled conditions (e.g., reflux in dry nitrobenzene or toluene).

- Functionalization : Introduction of fluoro and methylphenyl groups via nucleophilic substitution or Friedel-Crafts acylation.

- Oxidation : Sulfur oxidation to the sulfone group using agents like potassium permanganate or hydrogen peroxide . Critical parameters include temperature control (80–90°C for nitrobenzene-based reactions) and stoichiometric ratios to avoid side products.

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C6, methylphenyl at C4).

- X-ray crystallography : Resolves bond angles (e.g., 57.45° between phenyl rings) and confirms sulfone geometry .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and sulfone (S=O, ~1300–1150 cm) functional groups .

- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks) .

Q. What preliminary biological activities have been reported for this compound?

Benzothiazine derivatives exhibit:

- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus).

- Anti-inflammatory effects : Inhibition of COX-2 (IC ~5–20 nM) via competitive binding .

- Anticancer potential : Moderate cytotoxicity (IC 10–50 µM) in breast and colon cancer cell lines . Initial screens should use MTT assays and enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfone group formation?

- Oxidant selection : Replace KMnO with milder agents (e.g., oxone) to reduce over-oxidation .

- Solvent choice : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates .

- Catalysis : Add catalytic iodine (5 mol%) to accelerate sulfur oxidation . Contradictory evidence exists: Some protocols report higher yields with nitrobenzene , while others favor dichloromethane .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies?

- Molecular docking : Model interactions with biological targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Fluorine at C6 enhances hydrogen bonding with Arg120 .

- QSAR models : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) and correlate with IC values .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .

Q. How can contradictory data on biological activity be resolved?

Example: Discrepancies in anticancer IC values (10 vs. 50 µM) may arise from:

- Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HT-29) .

- Assay conditions : Standardize ATP levels (CellTiter-Glo) and incubation times (48–72 hrs) .

- Metabolic stability : Perform hepatic microsome assays to identify metabolite interference .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to grow single crystals .

- Temperature gradients : Slow cooling (0.5°C/min) from 80°C to 4°C reduces lattice defects .

- Additives : Add 1% DMSO to enhance crystal packing via hydrogen bonding .

Methodological Notes

- Synthetic reproducibility : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Data reporting : Include full spectral datasets (NMR, IR) in supplementary materials to enable replication .

- Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.